tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate
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Overview
Description
tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate: is a chemical compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a dichlorinated pyrrolopyrimidine core. It is used in various scientific research applications due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate typically involves the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the pyrrolopyrimidine core.
Hydrolysis Product: 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid.
Scientific Research Applications
tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is used in several scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets. The dichloro groups and the pyrrolopyrimidine core are believed to play a crucial role in its biological activity. The compound may inhibit certain enzymes or interact with DNA, leading to its observed effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: A closely related compound with similar chemical properties but without the ester group.
tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: Another compound with a similar structure but different core heterocycle.
Uniqueness: tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is unique due to its combination of the tert-butyl ester group and the dichlorinated pyrrolopyrimidine core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
1474018-32-0 |
---|---|
Molecular Formula |
C12H13Cl2N3O2 |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
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